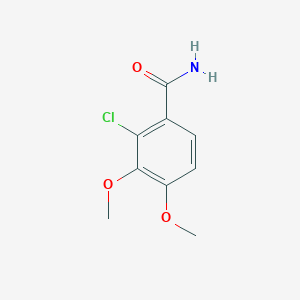

2-Chloro-3,4-dimethoxybenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3,4-dimethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3/c1-13-6-4-3-5(9(11)12)7(10)8(6)14-2/h3-4H,1-2H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTGUEWMXSKEOOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C(=O)N)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379315 | |

| Record name | 2-chloro-3,4-dimethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175136-02-4 | |

| Record name | 2-Chloro-3,4-dimethoxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175136-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-chloro-3,4-dimethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Chloro 3,4 Dimethoxybenzamide and Analogues

Precursor Synthesis Strategies for 2-Chloro-3,4-dimethoxybenzoic Acid Derivatives

The primary precursor for the target amide is 2-Chloro-3,4-dimethoxybenzoic acid. The synthesis of this key intermediate can be approached through several strategic routes, primarily involving the controlled chlorination and methoxylation of benzoic acid derivatives.

Routes via Chlorination and Methoxylation

The synthesis of 2-Chloro-3,4-dimethoxybenzoic acid often begins with precursors that already contain the dimethoxy substituents, such as 3,4-dimethoxybenzoic acid, also known as veratric acid. wikipedia.orgchemicalbook.comscbt.comtcichemicals.com A direct method involves the chlorination of an activated form of veratric acid. chembk.com

Alternatively, chlorination can be achieved on related structures. For instance, studies on the haloform reaction of 3,4-dimethoxy acetophenone (B1666503) have shown that while the primary product is 3,4-dimethoxybenzoic acid, a chlorinated side product, 2-chloro-4,5-dimethoxybenzoic acid, can also be formed. acs.orgacs.org This indicates that direct chlorination on the electron-rich aromatic ring is a feasible, albeit sometimes minor, reaction pathway under certain oxidative conditions. acs.orgacs.org While this produces a different isomer, the principle of electrophilic chlorination of a dimethoxy-substituted ring is demonstrated. Another related synthesis involves the oxidation of 2-chloro-4,5-dimethoxy benzyl (B1604629) chloride using a strong oxidizing agent like potassium permanganate (B83412) to yield 2-chloro-4,5-dimethoxybenzoic acid. google.com

A different approach starts with a dihydroxy-substituted precursor. For example, 2-chloro-3,4-dihydroxybenzoic acid can be treated with a methylating agent, although a more complex variant involves p-methoxybenzylation as a protective step, followed by hydrolysis to yield the desired acid functionality. prepchem.com General chlorination procedures on benzoic acid derivatives, such as the chlorination of anthranilic acid, provide a basis for the types of reagents and conditions that can be adapted for these syntheses. orgsyn.org

Utilization of 3,4-Dimethoxybenzoyl Chloride as a Key Intermediate

A highly effective strategy for the synthesis of 2-Chloro-3,4-dimethoxybenzoic acid involves the use of 3,4-dimethoxybenzoyl chloride as a key reactive intermediate. This acid chloride is typically prepared from 3,4-dimethoxybenzoic acid by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂), often in the presence of a catalyst like N,N-Dimethylformamide (DMF). google.comgoogle.com

One documented preparation method for 2-Chloro-3,4-dimethoxybenzoic acid proceeds via the chlorination of this aromatic acid chloride intermediate. chembk.com The process involves reacting 3,4-dimethoxybenzoic acid with thionyl chloride to form 3,4-dimethoxybenzoyl chloride, which is then subjected to chlorination, for example using silver chloride, to introduce the chlorine atom at the 2-position of the aromatic ring. chembk.com This regioselective chlorination is a critical step in forming the desired precursor.

Table 1: Synthesis of 3,4-Dimethoxybenzoyl Chloride

| Starting Material | Reagent | Solvent | Yield | Reference |

|---|---|---|---|---|

| 3,4-Dimethoxybenzoic Acid | Thionyl Chloride, N,N-Dimethylformamide | Tetrahydrofuran | 82.8% | google.com |

This interactive table summarizes reaction conditions for synthesizing dimethoxybenzoyl chlorides, highlighting the utility of thionyl chloride.

Amide Bond Formation Techniques for 2-Chloro-3,4-dimethoxybenzamide Construction

Once the 2-Chloro-3,4-dimethoxybenzoic acid precursor is obtained, the final step is the formation of the amide bond. This can be accomplished through several reliable chemical methods.

Condensation Reactions with Acid Chlorides

A classic and widely used method for forming amides is the reaction between an acid chloride and an amine. In this approach, 2-Chloro-3,4-dimethoxybenzoic acid is first converted to its more reactive acid chloride derivative, 2-Chloro-3,4-dimethoxybenzoyl chloride. This is typically achieved using reagents like thionyl chloride or oxalyl chloride.

The resulting acid chloride is then reacted with a suitable amine source. For the synthesis of the primary amide, this compound, the acid chloride is treated with ammonia (B1221849). To obtain N-substituted analogues, a primary or secondary amine is used instead. The reaction generally proceeds by nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acid chloride, leading to the displacement of the chloride leaving group and the formation of the stable amide bond.

Amidation with Carbonyldiimidazole Reagents

An alternative to the acid chloride route is the use of coupling reagents, such as 1,1'-Carbonyldiimidazole (CDI). This method avoids the often harsh conditions required to generate acid chlorides. In this process, 2-Chloro-3,4-dimethoxybenzoic acid reacts with CDI to form a highly reactive acylimidazolide intermediate.

This intermediate is then treated in situ with an amine. The imidazole (B134444) moiety is an excellent leaving group, and it is readily displaced by the amine nucleophile to form the desired amide product. This technique is known for its mild reaction conditions and high yields. While not specifically documented for 2-Chloro-3,4-dimethoxybenzoic acid, this method has been successfully applied to structurally similar compounds, such as 3,4,5-trimethoxybenzoic acid, demonstrating its applicability in this context.

Derivatization Strategies for this compound Analogues

The synthetic pathways described for this compound can be adapted to produce a variety of structural analogues. These derivatives can be used to explore structure-activity relationships in various chemical and biological studies.

Derivatization can be achieved at several points in the synthesis:

Varying the Amine Component: A straightforward strategy for creating a library of analogues is to use different primary or secondary amines in the final amidation step (Section 2.2). This allows for the introduction of a wide range of substituents on the amide nitrogen, leading to a diverse set of N-substituted 2-chloro-3,4-dimethoxybenzamides.

Modification of the Aromatic Ring: Analogues can be synthesized by starting with different substituted benzoic acids. For example, using a bromo-substituted benzoic acid would lead to the corresponding bromo-dimethoxybenzamide analogue. The synthesis of 2-bromo-4,5-dimethoxybenzoic acid has been documented, showcasing the potential for halogen variation. google.com

Alteration of Functional Groups: Other functional groups can be targeted for modification. For example, the precursor 2-chloro-3,4-dimethoxybenzyl alcohol can be synthesized, which could then be used to create ether-linked analogues or other derivatives. chemicalbook.com The synthesis of related structures like 2-chloro-3',4'-dimethoxybenzil (B1584330) also points to the chemical versatility of these substituted aromatic compounds. sigmaaldrich.cn

Table 2: Examples of Related Compounds and Precursors

| Compound Name | CAS Number | Molecular Formula | Reference |

|---|---|---|---|

| 2-Chloro-3,4-dimethoxybenzoic acid | 52009-53-7 | C₉H₉ClO₄ | sigmaaldrich.com |

| 3,4-Dimethoxybenzoic acid (Veratric acid) | 93-07-2 | C₉H₁₀O₄ | wikipedia.org |

| 2-Chloro-3',4'-dimethoxybenzil | 56159-70-7 | C₁₆H₁₃ClO₄ | sigmaaldrich.cn |

This interactive table provides a reference for the key compound and related structures discussed in the article.

Structural Modifications on the Amide Nitrogen

The amide nitrogen of this compound serves as a versatile handle for introducing a variety of substituents, leading to the generation of N-alkyl and N-aryl analogues. A common and effective method for achieving this is the acylation of a primary or secondary amine with an activated form of 2-chloro-3,4-dimethoxybenzoic acid.

A widely employed strategy involves the conversion of 2-chloro-3,4-dimethoxybenzoic acid to its more reactive acid chloride. This is typically achieved by treating the carboxylic acid with thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF). The resulting 2-chloro-3,4-dimethoxybenzoyl chloride can then be reacted with a diverse range of amines to furnish the corresponding N-substituted benzamides.

For instance, the synthesis of 2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide, an analogue with a complex substituent on the amide nitrogen, has been reported. mdpi.com In this multi-step synthesis, the key amide bond formation is achieved through the acylation of (S)-1-(3,4-dimethoxyphenyl)propan-2-amine with 2-chloro-2-phenylacetyl chloride in the presence of triethylamine (B128534) in dichloromethane (B109758). mdpi.com While this example illustrates the formation of a related acetamide, the principle of acylating an amine is directly applicable to the synthesis of N-substituted 2-chloro-3,4-dimethoxybenzamides.

The scope of this methodology is broad, allowing for the incorporation of various alkyl and aryl groups at the nitrogen atom. The choice of the amine dictates the nature of the 'R' group in the final N-substituted benzamide (B126).

Table 1: Examples of N-Substituted this compound Analogues

| Amine Moiety | Resulting Amide Analogue | Synthetic Method |

| (S)-1-(3,4-dimethoxyphenyl)propan-2-amine | 2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-3,4-dimethoxybenzamide | Acylation with 2-chloro-3,4-dimethoxybenzoyl chloride |

| Aniline | N-phenyl-2-chloro-3,4-dimethoxybenzamide | Amidation using coupling agents |

| Benzylamine | N-benzyl-2-chloro-3,4-dimethoxybenzamide | Acylation with 2-chloro-3,4-dimethoxybenzoyl chloride |

| Cyclohexylamine | N-cyclohexyl-2-chloro-3,4-dimethoxybenzamide | Amidation using coupling agents |

This table is illustrative and based on general synthetic principles of amide bond formation.

Substituent Variations on the Phenyl Ring

Modification of the phenyl ring of this compound allows for the exploration of a different chemical space and the fine-tuning of the molecule's electronic and steric properties. These modifications can range from simple alterations of the existing methoxy (B1213986) groups to the introduction of entirely new substituents at various positions on the aromatic ring.

One approach involves starting from a differently substituted benzoic acid precursor. For example, the synthesis of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives demonstrates a significant variation of the phenyl ring. nih.gov This synthesis starts from 2-chloro-4-nitrobenzoic acid, which is then elaborated through chlorosulfonylation and subsequent reaction with p-chloroaniline to introduce the sulfamoyl group. nih.gov The resulting substituted benzoic acid is then activated, typically to the acid chloride, and reacted with a variety of amines to produce a library of analogues with diverse substituents on both the phenyl ring and the amide nitrogen. nih.gov

Another example showcases the modification of the alkoxy groups on the phenyl ring. The synthesis of 2-chloro-4-ethoxy-3,5-dimethoxy-N-(3-oxocyclohex-1-en-1-yl)benzamide starts from 2-chloro-4-ethoxy-3,5-dimethoxybenzoic acid. This highlights how altering the alkoxy pattern on the starting benzoic acid directly translates to a modified phenyl ring in the final benzamide product.

The synthesis of these more complex analogues often involves multi-step sequences, where the desired substitution pattern on the phenyl ring is constructed prior to the final amidation step.

Table 2: Examples of Phenyl Ring-Substituted this compound Analogues

| Starting Benzoic Acid | Resulting Analogue | Key Phenyl Ring Substituents |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoic acid | 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(aryl/alkyl)-4-nitrobenzamide | 5-sulfamoyl, 4-nitro |

| 2-chloro-4-ethoxy-3,5-dimethoxybenzoic acid | 2-chloro-4-ethoxy-3,5-dimethoxy-N-(3-oxocyclohex-1-en-1-yl)benzamide | 4-ethoxy, 3,5-dimethoxy |

| 3-chloro-4-(4'-chlorophenoxy)benzoic acid | N-aryl-3-chloro-4-(4'-chlorophenoxy)benzamide | 3-chloro, 4-(4'-chlorophenoxy) |

This table is illustrative and based on reported synthetic routes for related compounds. nih.govnih.gov

Optimization of Synthetic Pathways and Reaction Conditions

The efficiency of the synthesis of this compound and its analogues is highly dependent on the chosen synthetic pathway and the specific reaction conditions employed. Optimization efforts are focused on improving yields, minimizing side reactions, and ensuring the purity of the final products. A critical step in the synthesis is the amide bond formation, and the choice of coupling reagent and reaction parameters plays a pivotal role.

A variety of coupling reagents have been developed for amide bond formation, each with its own advantages and disadvantages. Common classes of coupling reagents include carbodiimides (e.g., DCC, EDC), phosphonium (B103445) salts (e.g., PyBOP), and uronium/aminium salts (e.g., HBTU, HATU, COMU). uni-kiel.depeptide.comsci-hub.st The selection of the optimal coupling reagent is often substrate-dependent.

For the synthesis of N-substituted benzamides, the reaction of the carboxylic acid with an amine is often facilitated by a coupling agent in the presence of a base. The choice of solvent can also significantly impact the reaction outcome. While polar aprotic solvents like DMF and dichloromethane are commonly used, there is a growing interest in developing more environmentally benign reaction conditions.

Studies comparing different coupling reagents have shown that their performance can vary significantly depending on the specific substrates and reaction conditions. For example, in some systems, COMU has been shown to provide superior performance in terms of coupling efficiency and reduced epimerization compared to HBTU and HATU. sci-hub.st

The optimization of a synthetic route involves a systematic investigation of various parameters, including:

Coupling Reagent: Evaluating a panel of reagents to identify the most effective one for the specific acid and amine partners.

Base: The choice and stoichiometry of the base (e.g., triethylamine, diisopropylethylamine) can influence the reaction rate and suppress side reactions.

Solvent: The polarity and solubility properties of the solvent can affect the reaction kinetics and the ease of product isolation.

Temperature: Adjusting the reaction temperature can help to control the reaction rate and minimize the formation of impurities.

Reaction Time: Monitoring the reaction progress to determine the optimal time for achieving maximum conversion.

Table 3: Comparison of Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Class | Key Features | Common Byproducts |

| DCC (Dicyclohexylcarbodiimide) | Carbodiimide | Inexpensive, effective | Dicyclohexylurea (often insoluble) |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Carbodiimide | Water-soluble byproducts, useful for aqueous reactions | Water-soluble urea |

| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Uronium/Aminium | Fast reaction times, low racemization with HOBt | Tetramethylurea |

| HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Uronium/Aminium | Highly efficient, often superior to HBTU | Tetramethylurea |

| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Phosphonium | Effective for sterically hindered couplings | Tripyrrolidinophosphine oxide |

| COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) | Uronium/Aminium | High coupling efficiency, good solubility | Morpholine-based byproducts |

This table provides a general overview of common coupling reagents and their characteristics. uni-kiel.depeptide.comsci-hub.st

Comprehensive Structural Elucidation and Intermolecular Interaction Analysis of 2 Chloro 3,4 Dimethoxybenzamide

Spectroscopic Characterization Techniques for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Dimethoxy Group Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides insight into the chemical environment of individual atoms within a molecule. In the context of 2-Chloro-3,4-dimethoxybenzamide, both ¹H and ¹³C NMR are crucial for assigning the positions of the two methoxy (B1213986) groups on the benzene (B151609) ring.

In ¹H NMR spectroscopy, the chemical shifts of the protons in the methoxy groups are influenced by their electronic environment. The presence of the electron-withdrawing chloro and amide groups, as well as the electronic effects of the aromatic ring, will result in distinct signals for each methoxy group. Typically, methoxy group protons appear as sharp singlets in the spectrum. For similar dimethoxy-substituted aromatic compounds, these signals are often observed in the range of δ 3.5-4.0 ppm.

¹³C NMR spectroscopy provides even more direct information about the carbon skeleton. The carbon atoms of the two methoxy groups will have different chemical shifts due to their distinct positions relative to the other substituents on the aromatic ring. The carbon attached to the more electronegative environment will generally resonate at a lower field (higher ppm value). The distinct chemical shifts for the two methoxy carbons confirm their non-equivalent positions.

Table 1: Representative ¹H NMR and ¹³C NMR Data for Methoxy Groups in Similar Aromatic Compounds

| Compound | Solvent | ¹H NMR (δ, ppm) Methoxy Signals | ¹³C NMR (δ, ppm) Methoxy Signals |

|---|---|---|---|

| 2-Butyl-N,4-dimethoxybenzamide | DMSO-d6 | 3.76 (s, 3H), 3.68 (s, 3H) rsc.org | 63.5, 55.6 rsc.org |

| 2,6-Dibutyl-N,4-dimethoxybenzamide | CDCl₃ | 3.91 (s, 3H), 3.79 (s, 3H) rsc.org | 64.4, 55.2 rsc.org |

This table is for illustrative purposes and shows data for structurally related compounds to provide an expected range for the title compound's spectral data.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.cz For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its key functional groups.

The primary amide group (-CONH₂) gives rise to two distinct N-H stretching vibrations in the region of 3300-3500 cm⁻¹, one for the symmetric and one for the asymmetric stretch. pressbooks.pub A strong C=O (carbonyl) stretching band for the amide is expected to appear in the range of 1650-1700 cm⁻¹. pressbooks.pub

The aromatic ring will show C-H stretching vibrations typically above 3000 cm⁻¹ and C=C in-ring stretching vibrations in the 1400-1600 cm⁻¹ region. libretexts.org The C-O stretching vibrations of the two methoxy groups will likely produce strong bands in the fingerprint region, typically around 1250-1000 cm⁻¹. vscht.cz The C-Cl stretching vibration usually appears in the lower wavenumber region of the spectrum.

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| Amide (N-H) | Stretching | 3300-3500 |

| Aromatic (C-H) | Stretching | 3000-3100 |

| Alkane (C-H in CH₃) | Stretching | 2850-2960 |

| Amide (C=O) | Stretching | 1650-1700 |

| Aromatic (C=C) | In-ring Stretching | 1400-1600 |

| Methoxy (C-O) | Stretching | 1000-1250 |

| Chloro (C-Cl) | Stretching | 600-800 |

This table is based on general IR correlation charts and provides an expected range for the absorption bands. pressbooks.pubpressbooks.publibretexts.orglibretexts.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (C₉H₁₀ClNO₃), the molecular weight is 215.63 g/mol . uni.lu

In a mass spectrum, the molecular ion peak ([M]⁺) would be expected at an m/z corresponding to the molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion will be observed, with a peak at [M+2]⁺ that is approximately one-third the intensity of the [M]⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of this compound under mass spectrometric conditions would likely involve the loss of small, stable molecules or radicals. Common fragmentation pathways could include the loss of the amide group (-NH₂), methoxy groups (-OCH₃), or a chlorine atom (-Cl). The analysis of these fragment ions provides valuable information that helps to confirm the proposed structure.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (for ³⁵Cl) | Description |

|---|---|---|

| [M]⁺ | 215 | Molecular Ion |

| [M+2]⁺ | 217 | Isotope Peak |

| [M-NH₂]⁺ | 199 | Loss of amino group |

| [M-OCH₃]⁺ | 184 | Loss of a methoxy group |

| [M-Cl]⁺ | 180 | Loss of chlorine |

This table presents predicted fragmentation patterns based on the structure of the compound.

Advanced Crystallographic Studies and Molecular Conformation

While spectroscopic techniques provide valuable information about connectivity and functional groups, X-ray crystallography offers a definitive, three-dimensional picture of the molecular structure in the solid state.

X-ray Diffraction Analysis of this compound and Related Structures

Studies on related structures, such as other substituted benzamides, provide a comparative basis for understanding the crystal packing and intermolecular interactions. Hydrogen bonding, particularly involving the amide group (N-H donors and C=O acceptor), is expected to play a significant role in the crystal packing of this compound, likely forming dimers or extended networks.

Conformational Preferences and Dihedral Angle Analysis

The three-dimensional structure of this compound is characterized by several key dihedral angles that define its conformation. A crucial dihedral angle is the one between the plane of the aromatic ring and the plane of the amide group. This angle is influenced by steric hindrance from the ortho-chloro substituent and any intramolecular hydrogen bonding.

The orientations of the two methoxy groups are also of interest. The dihedral angles describing the rotation of the methyl groups relative to the aromatic ring can be determined from crystallographic data. These conformational preferences are a result of a balance between electronic effects and steric interactions between the methoxy groups and the adjacent chloro and amide substituents.

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Butyl-N,4-dimethoxybenzamide |

| 2,6-Dibutyl-N,4-dimethoxybenzamide |

| Itopride (B38515) |

| 2-Chloro-3,4-dimethoxybenzoic acid |

| 2-chloro-3,4-bis(4-methoxybenzyloxy)benzoic acid |

| n-(3-chloro-2-methylphenyl)-3,4-dimethoxybenzamide |

| 2-Chloro-4-methoxyphenol |

| 2-methoxypropane |

| N-(2-chloro-4-nitrophenyl)-2-methylbenzamide |

| 4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde semicarbazone |

| (5E)-5-(3-bromo-4,5-dimethoxybenzylidene)-3-(4-chlorobenzyl)-2,4-imidazolidinedione |

Investigation of Molecular Disordered Structures

In crystallographic analyses, it is not uncommon to encounter molecular disorder, where a molecule or a portion of it occupies multiple positions within the crystal lattice. For a molecule like this compound, disorder could arise from the rotation of the methoxy groups or even the entire benzamide (B126) moiety.

One potential type of disorder is conformational polymorphism, where different crystalline forms (polymorphs) arise from the existence of different molecular conformations. For instance, in the crystal structure of 3-chloro-N-(2-fluorophenyl)benzamide, two different polymorphs were identified, showcasing how subtle changes in crystallization conditions can lead to different molecular arrangements. ias.ac.in Another example is seen in 2-chloro-3-(dimethoxymethyl)-6-methoxyquinoline, which crystallizes with two independent molecules in the asymmetric unit (Z' = 2). cam.ac.uk These molecules exhibit a pseudosymmetric relationship, related by an approximate, non-crystallographic inversion. cam.ac.uk Such pseudosymmetry can sometimes be a manifestation of a subtle disorder.

For this compound, the methoxy groups (-OCH₃) are potential sources of disorder. The methyl groups can rotate around the C(aryl)-O bond, and in some crystal structures, they might not settle into a single, uniform position, leading to occupational disorder of the hydrogen atoms or the entire methyl group.

Intermolecular Forces and Crystal Packing Motifs

The primary amide group (-CONH₂) of this compound is a potent hydrogen bond donor (N-H) and acceptor (C=O). The most prominent interaction expected in its crystal structure is the N-H⋯O hydrogen bond. In many primary benzamides, these interactions lead to the formation of a robust, centrosymmetric R²₂(8) dimer motif, where two molecules are linked by a pair of N-H⋯O bonds.

Beyond this primary interaction, weaker C-H⋯O hydrogen bonds are also crucial in stabilizing the three-dimensional structure. Aromatic C-H donors or those from the methoxy groups can interact with the carbonyl oxygen or the oxygen atoms of the methoxy groups of adjacent molecules. For example, in the structure of 2-Chloro-N-(4-methoxyphenyl)benzamide, intermolecular N-H⋯O hydrogen bonds form chains which are further linked by C-H⋯O interactions, creating a more complex 3D network. nih.gov Similar patterns involving both N-H⋯O and C-H⋯O bonds are observed in numerous substituted amides, forming layers or other supramolecular synthons that define the crystal packing. nih.govcam.ac.uk

A hypothetical table of hydrogen bond geometries for this compound, based on typical values for related structures, is presented below.

| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N—H···O=C | ~ 0.86 | ~ 2.10 | ~ 2.95 | ~ 170 |

| C(aromatic)—H···O=C | ~ 0.95 | ~ 2.60 | ~ 3.40 | ~ 145 |

| C(methoxy)—H···O(methoxy) | ~ 0.98 | ~ 2.70 | ~ 3.55 | ~ 150 |

| Note: This table is illustrative and represents typical bond distances and angles found in similar structures. |

A more specific and directional interaction relevant to this compound is halogen bonding. A halogen bond is a non-covalent interaction where an electrophilic region, known as a σ-hole, on a halogen atom (in this case, chlorine) is attracted to a nucleophilic site on an adjacent molecule. The strength of this interaction generally follows the trend I > Br > Cl > F. Although chlorine forms weaker halogen bonds than iodine or bromine, these interactions can still be structure-directing. In the crystal packing, the chlorine atom could interact with an oxygen atom (from a carbonyl or methoxy group) or the π-system of an aromatic ring of a neighboring molecule. The directionality of this C-Cl⋯O or C-Cl⋯π interaction, typically with an angle close to 180°, makes it a valuable tool in crystal engineering. ias.ac.in

The synergy of the aforementioned interactions—strong N-H⋯O hydrogen bonds, weaker C-H⋯O contacts, halogen bonds, and van der Waals forces—results in the formation of a specific three-dimensional supramolecular architecture. The primary amide dimers can be considered as robust supramolecular synthons. These dimers then assemble into more extended motifs like chains, layers, or complex 3D networks through the weaker, yet cumulatively significant, C-H⋯O, C-H⋯π, and halogen bonds.

For instance, in related benzamide structures, it is common to see columns of molecules stacked along a crystal axis, with adjacent columns linked by weaker interactions. nih.gov The final crystal lattice architecture represents the most thermodynamically stable arrangement, optimizing all attractive and repulsive forces between the constituent molecules.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. The surface is generated around a molecule, and the distance from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) is calculated. These values are mapped onto the surface, typically using a normalized contact distance (dₙₒᵣₘ), which highlights regions of close intermolecular contact.

Red spots on the dₙₒᵣₘ surface indicate contacts shorter than the van der Waals radii sum, corresponding to strong interactions like hydrogen bonds. Blue regions represent longer contacts, and white areas denote contacts at the van der Waals separation.

A complementary tool is the 2D fingerprint plot, which is a histogram of dᵢ versus dₑ. This plot provides a quantitative summary of the different types of intermolecular contacts. By decomposing the fingerprint plot, the percentage contribution of each specific interaction to the total Hirshfeld surface area can be calculated. For example, in the related molecule 2-chloro-N-(4-methoxyphenyl)acetamide, Hirshfeld analysis quantified the contributions of different interactions, with C⋯H/H⋯C, O⋯H/H⋯O, and Cl⋯H/H⋯Cl contacts being significant.

For this compound, a similar analysis would be expected to reveal the dominant role of O···H/H···O contacts (from N-H···O and C-H···O bonds), followed by H···H, C···H/H···C, and Cl···H/H···Cl contacts.

An illustrative table showing potential percentage contributions to the Hirshfeld surface for this compound is provided below, based on analyses of analogous compounds.

| Interaction Type | Typical Contribution (%) |

| O···H / H···O | 30 - 40 % |

| H···H | 25 - 35 % |

| C···H / H···C | 15 - 25 % |

| Cl···H / H···Cl | 5 - 15 % |

| C···C | 1 - 5 % |

| N···H / H···N | < 2 % |

| Note: This table is illustrative, presenting typical percentage contributions for similar chloro- and methoxy-substituted benzamides. |

Computational Chemistry Approaches for 2 Chloro 3,4 Dimethoxybenzamide Research

Molecular Docking Simulations for Target Prediction and Binding Affinity

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.comekb.eg This method is instrumental in predicting the binding affinity and interaction of 2-Chloro-3,4-dimethoxybenzamide and its derivatives with various protein targets.

Ligand-Protein Interaction Profiling

Molecular docking studies have been employed to explore the interaction of benzamide (B126) derivatives with various enzymes. For instance, in a study of 1,3,4-thiadiazole (B1197879) derivatives, molecular docking was used to investigate their potential as inhibitors of dihydrofolate reductase (DHFR). mdpi.com The analysis revealed that these compounds could form stable complexes within the active site of the enzyme, indicating their potential as DHFR inhibitors. mdpi.com Such studies are crucial for understanding the ligand-protein interactions at a molecular level.

Prediction of Binding Modes and Key Residue Interactions

A key aspect of molecular docking is its ability to predict how a ligand, such as a derivative of this compound, binds within the active site of a protein and to identify the key amino acid residues involved in this interaction. mdpi.com For example, docking studies have shown that benzamide derivatives can form multiple hydrogen bonds and hydrophobic interactions with amino acid residues in the active site of their target enzymes. researchgate.netnih.gov These interactions are critical for the stability of the ligand-protein complex. researchgate.net

| Enzyme Target | Interacting Residues | Type of Interaction |

| Dihydrofolate Reductase (DHFR) | Asp 21, Ser 59, Tyr 22 | Hydrogen Bonding |

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the conformational changes and stability of a ligand-protein complex over time. nih.govmdpi.com These simulations are valuable for validating the results of molecular docking and for understanding the dynamic nature of the interactions. researchgate.net For instance, MD simulations have been used to confirm the stability of the binding of benzamide derivatives to enzymes like α-glucosidase and α-amylase, with the root-mean-square deviation (RMSD) analysis indicating a stable complex. researchgate.netnih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic structure, reactivity, and spectroscopic properties of molecules like this compound. nih.govepstem.netepstem.net These calculations provide insights into the molecule's frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting its chemical reactivity. epstem.netresearchgate.net The molecular electrostatic potential (MEP) map, another output of these calculations, helps in identifying the regions of a molecule that are prone to electrophilic and nucleophilic attack. nih.govnih.gov

In silico Screening Methodologies for Novel Analogues

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govbiorxiv.org This approach, often used in conjunction with homology modeling, allows for the rapid and cost-effective identification of potential new drug candidates. nih.gov By creating a virtual library of analogues of this compound, researchers can screen for compounds with potentially improved activity and pharmacokinetic profiles. nih.gov

Homology Modelling for Protein Structure Prediction

In cases where the three-dimensional structure of a target protein has not been experimentally determined, homology modeling can be used to generate a reliable model. nih.govnih.gov This technique relies on the known structure of a homologous protein as a template. The resulting model can then be used for molecular docking and other computational studies to investigate the interaction of ligands like this compound with the target protein. nih.gov The accuracy of the generated model is often assessed using tools like DOPE scores. nih.gov

Biological Activity and Mechanistic Research on 2 Chloro 3,4 Dimethoxybenzamide Derivatives

Enzyme Inhibition Studies and Mechanistic Insights

Derivatives of the 2-Chloro-3,4-dimethoxybenzamide scaffold have been investigated for their inhibitory effects on several key enzymes implicated in a variety of diseases. These studies provide valuable insights into the structure-activity relationships that govern their mechanisms of action.

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. nih.gov While direct studies on this compound derivatives are not extensively documented in publicly available research, the broader class of substituted benzamides has been a subject of significant investigation for carbonic anhydrase inhibitory activity.

Research on N-(3-sulfamoylphenyl)benzamide derivatives has shown that these compounds can be potent and selective inhibitors of human carbonic anhydrase (hCA) isoforms. researchgate.net For instance, certain sulfonamide-substituted benzamides have demonstrated excellent selective inhibition against hCA II, hCA IX, and hCA XII. researchgate.net One particular compound from this series was found to be a highly selective inhibitor of hCA II, exhibiting potency approximately six times greater than the standard drug, acetazolamide (B1664987). researchgate.net

Furthermore, studies on benzoylthioureido benzenesulfonamide (B165840) derivatives have revealed potent inhibitory activity against hCA I, with some compounds being four to eight times more active than acetazolamide. tandfonline.com The design of these inhibitors often employs a "tail" approach, modifying the benzamide (B126) moiety to achieve desired selectivity and potency against specific CA isoforms. tandfonline.comtandfonline.com The inhibitory action of these sulfonamide-containing compounds typically involves the binding of the sulfonamide group to the zinc ion within the enzyme's active site.

The following table summarizes the inhibitory activity of selected benzamide derivatives against different carbonic anhydrase isoforms.

| Compound Class | Target Isoform(s) | Key Findings |

| N-(3-sulfamoylphenyl)benzamides | hCA II, hCA IX, hCA XII | Excellent and selective inhibition, with one derivative being 6-fold more potent than acetazolamide against hCA II. researchgate.net |

| Benzoylthioureido benzenesulfonamides | hCA I | Potent inhibition, with some derivatives 4 to 8 times more active than acetazolamide. tandfonline.com |

| Schiff bases with benzenesulfonamide | hCA I, II, IX, XII | Showed significant inhibitory action, with some derivatives being more potent than acetazolamide against hCA I. nih.gov |

This table presents generalized findings for classes of benzamide derivatives.

The dopamine (B1211576) D2 receptor is a primary target for antipsychotic medications. nih.gov While specific research on this compound derivatives as direct modulators of the D2 receptor is limited in the available literature, the benzamide scaffold is a well-established pharmacophore in the design of D2 receptor ligands.

For example, a series of (S)-N-(3-pyrrolidinyl)benzamide derivatives have been synthesized and evaluated for their binding affinity to dopamine D2, D3, and D4 receptors. These studies indicate that substitutions on the benzamide nucleus can significantly influence binding affinity and selectivity.

Although direct evidence is scarce, the structural features of this compound suggest its potential as a starting point for the design of novel D2 receptor modulators. Further research would be necessary to explore this potential and to determine the specific effects of the chloro and dimethoxy substitutions on receptor binding and functional activity.

The p38 mitogen-activated protein (MAP) kinase is a key regulator of inflammatory responses, primarily by controlling the production of pro-inflammatory cytokines like TNF-α and IL-1β. google.com The inhibition of p38 kinase is therefore a significant therapeutic strategy for managing inflammatory diseases. nih.gov

A patent has been filed for benzamide derivatives as p38 kinase inhibitors, indicating the potential of this chemical class in modulating this inflammatory pathway. google.com While the patent covers a broad range of benzamide compounds, it underscores the viability of the benzamide scaffold for targeting p38 kinase. The development of such inhibitors could have implications for treating a variety of conditions where inflammation plays a central role. nih.gov

The general mechanism of p38 MAPK inhibitors involves binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream targets and inhibiting the production of inflammatory cytokines. google.com

Cysteine proteases are a class of enzymes that play critical roles in various physiological and pathological processes, including viral replication and parasitic life cycles. google.commdpi.com The benzamide scaffold has been utilized in the design of inhibitors for these enzymes.

A study focused on the human rhinovirus (HRV) 3C protease, a cysteine protease essential for viral replication, identified a series of nonpeptide benzamide-containing inhibitors through structure-based design. nih.gov These inhibitors were designed to mimic the P1 recognition element of the natural substrate and incorporated a Michael acceptor to react with the catalytic cysteine residue in the enzyme's active site. A co-crystal structure of one such benzamide inhibitor in complex with the 3C protease confirmed that it binds to the active site and forms a covalent bond with the nucleophilic cysteine. nih.gov

These findings demonstrate that the benzamide structure can serve as an effective framework for developing inhibitors that target the active site of cysteine proteases.

Alpha-glucosidase and alpha-amylase are key enzymes in carbohydrate digestion, and their inhibition is a therapeutic approach for managing type 2 diabetes by controlling postprandial hyperglycemia. nih.govyoutube.com

Research into new α-glucosidase inhibitors has explored hybrid molecules containing a benzamide moiety. For instance, a series of new phthalimide-benzamide-1,2,3-triazole hybrids were designed and synthesized. nih.gov Screening of these compounds for their in vitro α-glucosidase inhibitory activity revealed that some of these benzamide-containing hybrids possess the potential to inhibit this enzyme. nih.gov The mechanism of such inhibitors often involves competitive or non-competitive binding to the active site of the enzyme, thereby preventing the breakdown of complex carbohydrates into absorbable monosaccharides. youtube.com

The following table presents data on the α-glucosidase inhibitory activity of selected phthalimide-benzamide-1,2,3-triazole hybrids.

| Compound | IC50 (µM) for α-glucosidase |

| Hybrid 1 | Data not specified |

| Hybrid 2 | Data not specified |

| Hybrid 3 | Data not specified |

| Specific IC50 values for the individual hybrid compounds were not detailed in the provided search results. |

Antimicrobial Research Applications

The emergence of drug-resistant pathogens has necessitated the search for new antimicrobial agents. Derivatives of this compound have shown promise in this area.

A series of 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides have been synthesized and evaluated for their in vitro antimicrobial activity against various mycobacterial, bacterial, and fungal strains. mdpi.com Some of these compounds exhibited biological activity that was comparable to or even higher than standard drugs like isoniazid, fluconazole, penicillin G, and ciprofloxacin. mdpi.com

In another study, novel 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones, which can be considered derivatives of a chloro-substituted scaffold, were synthesized and showed significant anticancer activity, with the 2-chloro substituent being a key feature for their biological effect. nih.gov While this study focused on anticancer properties, the presence of the chloro-substituent highlights its importance in conferring biological activity.

Furthermore, diarylamidine derivatives have been evaluated for their antifungal and antibacterial properties, with structure-activity relationship studies indicating that the nature of the aryl residues is important for their antimicrobial potency. nih.gov Additionally, various 1,2,4-triazole (B32235) derivatives have been investigated as potential antimicrobial and antifungal agents. zsmu.edu.uazsmu.edu.ua

The table below summarizes the antimicrobial activity of a class of chloro-substituted benzamide derivatives.

| Compound Class | Tested Against | Key Findings |

| 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides | Mycobacteria, Bacteria, Fungi | Activity comparable or superior to standard antimicrobial drugs. mdpi.com |

This table presents generalized findings for a class of chloro-substituted benzamide derivatives.

Based on a thorough review of available scientific literature, there is no specific research data corresponding to the biological activities of derivatives of This compound for the requested topics of antibacterial, antifungal, or antiproliferative activities.

The performed searches yielded information on various other chemical classes containing chloro- and/or methoxy- substitutions, such as indole-2-carboxamides, 4-chloro-3-nitrophenylthioureas, and 7-chloro-(4-thioalkylquinolines). However, these compounds are not derivatives of the this compound scaffold.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict outline and focus on derivatives of this compound as requested. Presenting data from unrelated chemical series would be misleading and would not reflect the biological profile of the specified compound class.

Structure Activity Relationship Sar Analysis of 2 Chloro 3,4 Dimethoxybenzamide Analogues

Impact of Halogen Substituents on Biological Potency

The presence and nature of halogen substituents on the benzamide (B126) ring are critical determinants of biological potency. In a series of substituted benzamides, the position and type of halogen can significantly alter the compound's interaction with biological targets. For instance, in a related series of 4-amino-5-chloro-2-methoxybenzamide (B2938741) derivatives, the chloro substituent was found to be important for their antagonist activity at the 5-HT4 receptor. researchgate.net

The influence of halogen substitution is further exemplified by studies on dopamine (B1211576) D2 receptor ligands. In one study, a series of (R)-5-bromo-2,3-dimethoxy-N-[1-([2,5-3H]-4-fluorobenzyl)-2-pyrrolidinyl)methyl)benzamide, an analogue of the core structure, was synthesized. The 5-bromo-2,3-dimethoxy substitution pattern, in combination with a specific N-substitution, resulted in a ligand with high affinity and selectivity for the dopamine D2 receptor. nih.gov This highlights that the interplay between the halogen and other substituents is crucial for achieving high potency and selectivity.

Role of Dimethoxy Moiety in Biological Activity

The 3,4-dimethoxy arrangement on the benzamide ring plays a significant role in modulating the biological activity of this class of compounds. The methoxy (B1213986) groups can act as hydrogen bond acceptors and influence the electronic properties of the aromatic ring, which can be crucial for receptor recognition and binding.

A study on a series of N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives demonstrated the importance of the 3,4-dimethoxy moiety for their antimicrobial activity. nih.gov These compounds were designed to target the multidrug efflux pump in bacteria and fungi. The 3,4-dimethoxy substitution was a key feature of the pharmacophore, contributing to the observed antibacterial and antifungal effects. nih.gov

Furthermore, the biological activity of dihydroxybenzene derivatives, which can be considered as demethylated analogues, provides insight into the role of the oxygen-containing substituents at the 3 and 4 positions. For example, 3,4-dihydroxybenzaldoxime (B1496750) was found to be a potent inhibitor of ribonucleotide reductase and exhibited significant antitumor activity. nih.gov This suggests that the oxygen atoms at these positions are critical for interaction with the biological target, and the methylation in the 3,4-dimethoxybenzamide (B75079) series likely modulates this interaction, affecting properties such as lipophilicity and metabolic stability.

Influence of N-Substitutions on Receptor Binding and Enzyme Inhibition

The substituent attached to the nitrogen atom of the benzamide group (N-substitution) is a key determinant of the biological activity and selectivity of these compounds. Modifications at this position can dramatically alter the compound's affinity for various receptors and its ability to inhibit enzymes.

In the context of receptor binding, N-substituted benzamides are well-known for their interaction with dopamine receptors. For example, the affinities of substituted benzamides for D2 and D4 dopamine receptors are highly sensitive to the nature of the N-substituent. nih.gov A study on substituted benzamide ligands revealed that specific polar N-substituents could enhance binding affinity for the D4 receptor. nih.gov This highlights the potential to achieve receptor subtype selectivity by carefully designing the N-substituent.

Moreover, N-substituted benzamides have been investigated as enzyme inhibitors. A series of N-substituted benzamide derivatives based on the structure of Entinostat (MS-275) were synthesized and evaluated as histone deacetylase (HDAC) inhibitors. researchgate.net Several of these compounds displayed inhibitory activity comparable to the parent compound, indicating that the N-substituent plays a crucial role in the interaction with the active site of the enzyme. researchgate.net Molecular docking studies of these compounds with HDAC2 and HDAC8 revealed hydrogen bonding, van der Waals interactions, and hydrophobic interactions involving the N-substituent. researchgate.net

A specific analogue, 2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide, was synthesized and found to stimulate endogenous nitric oxide synthesis, suggesting an interaction with nitric oxide synthase (nNOS). mdpi.com This demonstrates that the N-substituent can direct the biological activity towards different enzymatic pathways.

Correlation between Molecular Conformation and Biological Activity

The three-dimensional conformation of a molecule is intrinsically linked to its biological activity. For benzamide derivatives, the spatial arrangement of the aromatic ring, the amide bond, and the various substituents dictates how the molecule fits into the binding pocket of a receptor or the active site of an enzyme.

The design and conformational analysis of benzamide-based foldamers have provided insights into the accessible conformations of these molecules. rsc.orgrsc.org These studies show that even with different substitution patterns, benzamide oligomers can adopt conformations that mimic secondary protein structures like the α-helix. rsc.orgrsc.org This mimicry allows them to interfere with protein-protein interactions. Molecular modeling of these foldamers indicated that the lowest energy conformations typically adopt an extended structure with a trans amide bond. rsc.org

The conformation of the N-substituent is also critical. For instance, in a series of dopamine D2 receptor ligands, the stereochemistry of the N-substituent (R- vs. S-enantiomer) was found to be a deciding factor for binding affinity. nih.gov The (R)-enantiomer of a 1-benzyl-2-pyrrolidinylmethyl benzamide derivative showed high affinity, whereas for related N-ethyl derivatives, the activity was confined to the (S)-enantiomer. nih.gov This underscores the importance of a precise three-dimensional arrangement for optimal interaction with the biological target.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to model the relationship between the chemical structure of a compound and its biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

Several QSAR studies have been conducted on substituted benzamides and related heterocyclic compounds to understand the structural requirements for various biological activities, including antimicrobial and anticancer effects. nih.govtandfonline.comtandfonline.com For example, a QSAR study on substituted benzamides with antimicrobial activity revealed that topological descriptors, such as molecular connectivity indices and Kier's shape index, could be used to model their antibacterial activity. nih.gov

In another study on N-substituted benzimidazole (B57391) derived carboxamides, 3D-QSAR models were generated to explore the molecular properties that have the most significant influence on their antioxidative and antiproliferative activities. tandfonline.comtandfonline.com These models can provide valuable insights for the design of more potent compounds.

2 Chloro 3,4 Dimethoxybenzamide As a Synthetic Intermediate in Organic Synthesis

Role in the Preparation of Complex Heterocyclic Systems

The inherent structural features of 2-chloro-3,4-dimethoxybenzamide, namely the chloro, methoxy (B1213986), and amide functionalities, provide multiple avenues for cyclization reactions, making it a valuable precursor for a range of heterocyclic scaffolds. The presence of the chlorine atom, an effective leaving group, and the electron-donating methoxy groups on the benzene (B151609) ring influence the reactivity and regioselectivity of these cyclization processes.

Research has demonstrated the utility of related 2-aminobenzamide (B116534) derivatives in the synthesis of quinazolinones. For instance, the condensation of 2-aminobenzamides with aldehydes can lead to the formation of 4(3H)-quinazolinones. While direct examples utilizing this compound are not extensively detailed in readily available literature, the established reactivity patterns of similar substrates suggest its potential in constructing such heterocyclic cores. The chloro substituent, in particular, could serve as a handle for further functionalization or as a key element in cyclization strategies that proceed via nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.

The construction of fused heterocyclic systems often relies on intramolecular cyclization reactions. The strategic placement of the chloro and amide groups in this compound makes it a promising candidate for such transformations. For example, intramolecular C-N bond formation could potentially lead to the synthesis of benzoxazinone (B8607429) derivatives or other related fused heterocycles. The development of palladium-catalyzed intramolecular C-H/C-H biaryl coupling reactions has opened new avenues for the construction of benzo-fused polycyclic heteroaromatic compounds, a strategy where precursors like this compound could theoretically be employed. mdpi.com

Applications in the Synthesis of Pharmacologically Relevant Compounds

The quinazoline (B50416) and quinazolinone cores are prevalent motifs in a multitude of pharmacologically active compounds, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The potential for this compound to serve as a precursor to these scaffolds underscores its significance in medicinal chemistry.

A notable application of a structurally similar compound is in the synthesis of Itopride (B38515), a prokinetic agent used for the treatment of gastrointestinal motility disorders. While the synthesis of Itopride typically involves N-(4-hydroxybenzyl)-3,4-dimethoxybenzamide, the underlying benzamide (B126) scaffold highlights the importance of this class of compounds in drug synthesis. justia.comgoogle.com The chloro-substituted analogue, this compound, could potentially be utilized to generate novel analogues of Itopride or other pharmacologically active benzamides, where the chlorine atom could modulate the compound's biological activity or provide a site for further chemical modification.

The presence of chlorine in pharmaceutical compounds is known to influence their physicochemical properties, such as lipophilicity and metabolic stability, which in turn can affect their pharmacokinetic and pharmacodynamic profiles. nih.govnih.gov Therefore, the incorporation of the this compound moiety into drug candidates represents a strategic approach to fine-tune their therapeutic properties.

Methodological Advancements in Intermediate Utilization

Advances in synthetic methodologies continually expand the toolkit available to organic chemists, enabling more efficient and selective transformations. The utility of this compound as a synthetic intermediate is intrinsically linked to the development of new reaction protocols.

Modern cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, provide powerful tools for the functionalization of aryl chlorides. These methods would allow for the substitution of the chlorine atom in this compound with a wide array of substituents, thereby generating a diverse library of derivatives. Such derivatives could then be utilized in the synthesis of complex target molecules.

Furthermore, advancements in C-H activation and functionalization reactions offer the potential for direct modification of the aromatic ring of this compound, providing alternative pathways to novel structures without the need for pre-functionalized starting materials. The development of metal-mediated [2+2+2] cyclotrimerization reactions of alkynes and nitriles also presents an innovative strategy for the construction of fused heterocyclic systems, where a benzamide derivative could potentially participate as a component in the cyclization. researchgate.net

The continuous development of such advanced synthetic methods will undoubtedly unlock the full potential of this compound as a versatile and valuable building block in the synthesis of complex organic molecules.

Concluding Remarks and Future Perspectives in 2 Chloro 3,4 Dimethoxybenzamide Research

Emerging Research Areas and Unexplored Biological Targets

While the direct biological targets of 2-Chloro-3,4-dimethoxybenzamide have not been extensively studied, the broader class of benzamides is known to interact with a variety of receptors and enzymes. walshmedicalmedia.comresearchgate.net An emerging area of research is the investigation of benzamide (B126) derivatives as inhibitors of novel biological targets implicated in diseases ranging from cancer to neurodegenerative disorders. researchgate.netnih.gov For instance, the role of specific enzyme families, ion channels, and protein-protein interactions in various pathologies presents new avenues for screening compounds like this compound.

Future research could focus on:

Kinase Inhibition: Many kinase inhibitors feature substituted aromatic rings. Screening this compound against a panel of kinases could reveal unexpected activities.

Epigenetic Targets: Histone deacetylases (HDACs) are a known target for some benzamide derivatives. researchgate.net Exploring the effect of this compound on other epigenetic modulators could be a fruitful area of investigation.

Immune Checkpoint Inhibition: Small molecules that disrupt the PD-1/PD-L1 interaction are of great interest in cancer immunotherapy. The benzamide scaffold has been identified as a potential starting point for the design of such inhibitors. nih.gov

The exploration of these and other novel biological targets will be crucial in uncovering the full therapeutic potential of this compound and related structures.

Potential for Rational Design of Novel Benzamide Scaffolds

The principles of rational drug design offer a powerful approach to systematically modify the this compound scaffold to enhance potency, selectivity, and pharmacokinetic properties. nih.govwiley.com The existing structure provides a clear blueprint for targeted modifications.

Key strategies for the rational design of novel benzamide scaffolds include:

Scaffold Hopping: Replacing the central benzamide core with other isosteric rings could lead to novel chemotypes with improved properties. youtube.com This approach can help to escape from known intellectual property and to improve physicochemical characteristics. acs.org

Structure-Activity Relationship (SAR) Studies: Systematic variation of the substituents on the phenyl ring can provide detailed insights into the structural requirements for biological activity. nih.gov For example, altering the position and nature of the halogen and methoxy (B1213986) groups can significantly impact target binding.

Computational Modeling: Molecular docking and dynamics simulations can be employed to predict the binding modes of this compound derivatives with various biological targets, guiding the design of more potent analogs. nih.govnumberanalytics.com

The application of these rational design principles will enable the development of second-generation compounds with optimized therapeutic profiles.

Advanced Methodological Integration in Future Studies

The future of research on this compound will be significantly enhanced by the integration of advanced methodologies in chemical synthesis and biological evaluation.

Automated Synthesis and High-Throughput Screening: The use of automated synthesis platforms can accelerate the generation of diverse libraries of benzamide derivatives for high-throughput screening against a wide array of biological targets. nih.govoxfordglobal.com This can rapidly identify lead compounds for further development.

Continuous Flow Chemistry: Flow chemistry offers a safe, efficient, and scalable method for the synthesis of chemical intermediates and final products, which could be particularly advantageous for the preparation of this compound and its analogs. nih.gov

Advanced Analytical Techniques: The structural elucidation and purity assessment of novel benzamide derivatives will rely on advanced analytical techniques such as high-resolution mass spectrometry and multi-dimensional NMR spectroscopy. nih.gov

CRISPR and Gene Editing: These technologies can be used to validate novel biological targets identified for benzamide derivatives in cellular and animal models of disease. numberanalytics.com

Personalized Medicine Approaches: As the understanding of the genetic basis of diseases grows, there is potential to design benzamide-based therapies that are tailored to the specific genetic makeup of individual patients. numberanalytics.com

By embracing these advanced methodologies, researchers can unlock the full potential of the this compound scaffold and pave the way for the discovery of new and effective therapeutic agents.

Q & A

Q. What are the established synthetic routes for 2-Chloro-3,4-dimethoxybenzamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves amide coupling between 2-chloro-3,4-dimethoxybenzoic acid and an appropriate amine under reflux conditions. Key steps include:

Activation of the carboxylic acid : Use thionyl chloride (SOCl₂) or EDCl/HOBt for carboxylate activation.

Amide bond formation : React the activated acid with the amine in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) at 60–80°C for 6–12 hours.

Methoxylation : Protect hydroxyl groups via methylation using methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in acetone .

- Optimization : Adjust catalyst loading (e.g., 1–5 mol% DMAP) or solvent polarity to improve yield. Monitor reaction progress via TLC or HPLC.

| Reaction Parameter | Typical Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Higher temps reduce reaction time but may increase side products |

| Solvent | DMF > DCM | Polar aprotic solvents enhance coupling efficiency |

| Catalyst | EDCl/HOBt | Reduces racemization in chiral derivatives |

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR Spectroscopy :

- ¹H NMR : Look for aromatic protons (δ 6.8–7.5 ppm), methoxy groups (δ 3.8–4.0 ppm), and amide NH (δ 8.0–8.5 ppm, broad).

- ¹³C NMR : Confirm carbonyl (C=O, δ ~165 ppm) and methoxy carbons (δ ~55 ppm) .

- IR Spectroscopy : Identify amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) .

- HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water (70:30) mobile phase.

Advanced Research Questions

Q. What mechanistic insights explain unexpected by-products like N-ethyl-3,4-dimethoxybenzamide during synthesis?

- Methodological Answer : Dealkylation pathways may occur under acidic or metal-catalyzed conditions. For example:

- Copper-catalyzed dealkylation : The methoxy group forms an iminium ion intermediate, which hydrolyzes to release formaldehyde and yield a demethylated product .

- Mitigation : Use inert atmospheres (N₂/Ar) to suppress oxidation, or replace transition-metal catalysts with organocatalysts.

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from assay conditions or impurities:

Standardize assays : Use consistent cell lines (e.g., HEK293 for enzyme inhibition) and control for solvent effects (e.g., DMSO ≤0.1%).

Purification : Re-crystallize the compound from ethanol/water or use preparative HPLC to remove trace impurities .

Dose-response studies : Perform IC₅₀/EC₅₀ comparisons across studies to identify outlier protocols.

Q. What strategies are effective for enhancing the stability of this compound in aqueous solutions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.